Cas no 942002-70-2 (N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide)

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide

- Benzamide, N-5-benzothiazolyl-3-butoxy-

-

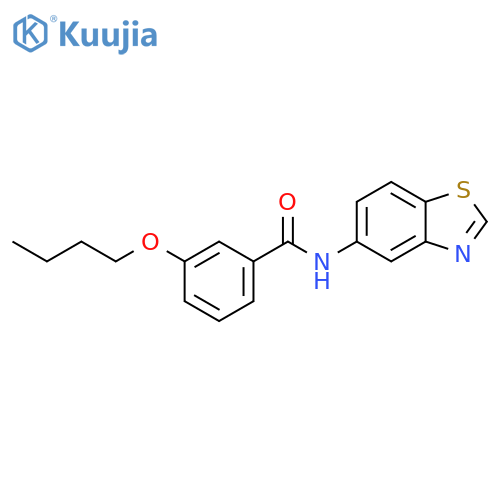

- インチ: 1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-17-16(11-14)19-12-23-17/h4-8,10-12H,2-3,9H2,1H3,(H,20,21)

- InChIKey: PVVYRJHLJYGBBH-UHFFFAOYSA-N

- SMILES: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=CC(OCCCC)=C1

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2806-0206-3mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-15mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-25mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-40mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-2μmol |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-20μmol |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-20mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-5μmol |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-4mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2806-0206-10mg |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |

942002-70-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide 関連文献

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamideに関する追加情報

Professional Introduction to N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide (CAS No. 942002-70-2)

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide, a compound with the chemical identifier CAS No. 942002-70-2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzothiazole moiety and the butoxybenzamide group contribute to its distinctive chemical behavior, making it a subject of interest for researchers exploring novel therapeutic agents.

The benzothiazole ring system is well-known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities are attributed to the ability of benzothiazole derivatives to interact with various biological targets. In particular, the 1,3-benzothiazol-5-yl moiety in N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide plays a crucial role in modulating biological pathways. Recent studies have highlighted the importance of benzothiazole derivatives in the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease.

The butoxybenzamide group in this compound contributes to its solubility and bioavailability, which are critical factors in drug design. The butoxy side chain enhances lipophilicity, while the amide group facilitates interactions with biological targets. This balance makes N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide a promising candidate for further investigation in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide more accurately. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in various diseases. For instance, it has been demonstrated that N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide can inhibit the activity of certain kinases associated with cancer cell proliferation.

In addition to its potential as a standalone therapeutic agent, N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide serves as a valuable scaffold for designing hybrid molecules. By incorporating additional functional groups or modifying existing ones, researchers can tailor its properties to target specific diseases more effectively. This flexibility makes it an attractive platform for drug discovery programs.

The synthesis of N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to improve the efficiency of these processes. The development of novel synthetic routes not only enhances the accessibility of this compound but also contributes to the broader field of organic chemistry.

From a pharmacological perspective, N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide exhibits interesting pharmacodynamic properties. Preclinical studies have revealed its potential in modulating inflammatory responses and oxidative stress pathways. These effects are particularly relevant in conditions such as rheumatoid arthritis and neurodegenerative diseases, where inflammation and oxidative damage play significant roles.

The pharmacokinetic profile of N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide is another area of active investigation. Studies have shown that this compound has a favorable half-life and bioavailability when administered orally. These characteristics are essential for ensuring therapeutic efficacy while minimizing side effects. Further research is needed to optimize dosing regimens and delivery systems based on these findings.

The role of N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide in drug development is further underscored by its potential as an intermediate in the synthesis of more complex molecules. Its structural features allow for easy modification at multiple sites, enabling researchers to explore diverse chemical spaces. This versatility makes it a valuable tool in medicinal chemistry libraries designed for high-throughput screening.

As our understanding of disease mechanisms continues to evolve, compounds like N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide will play an increasingly important role in therapeutic innovation. The integration of cutting-edge technologies such as artificial intelligence and machine learning into drug discovery processes is likely to accelerate the identification of new applications for this compound.

In conclusion, N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide (CAS No. 942002-70-2) is a multifaceted molecule with significant potential in pharmaceutical research and development. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research progresses, we can expect new insights into its therapeutic applications and synthetic possibilities.

942002-70-2 (N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide) Related Products

- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)

- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)

- 6007-77-8(4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)

- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)

- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)

- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)

- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)

- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)

- 2034231-25-7(1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea)

- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)